molecular formula C4H12NO3PS B2833343 2-Dimethylphosphorylethanesulfonamide CAS No. 2385358-65-4

2-Dimethylphosphorylethanesulfonamide

Cat. No.: B2833343
CAS No.: 2385358-65-4
M. Wt: 185.18
InChI Key: PROGFSXHLWEYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylphosphorylethanesulfonamide is a useful research compound. Its molecular formula is C4H12NO3PS and its molecular weight is 185.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-dimethylphosphorylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROGFSXHLWEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Multi Step Synthesis from Precursors:an Alternative Would Be a Multi Step Sequence Starting from Commercially Available Materials. for Example, the Reaction of 2 Bromoethanesulfonyl Chloride with Ammonia Would Yield 2 Bromoethanesulfonamide. Subsequent Reaction with a Source of the Dimethylphosphoryl Anion Could then Afford the Target Compound.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.govamazonaws.com For this compound, several logical disconnections can be proposed, focusing on the most feasible bond formations in the forward synthetic sense. The primary disconnections are at the Carbon-Phosphorus (C-P) bond, the Sulfur-Nitrogen (S-N) bond of the sulfonamide, the Carbon-Sulfur (C-S) bond, and the Carbon-Carbon (C-C) bond of the ethane (B1197151) bridge.

Figure 1: Key Retrosynthetic Disconnections for this compound

S-N Disconnection: This is the most common and reliable disconnection for sulfonamides, leading back to a sulfonyl chloride precursor and ammonia (B1221849) (or an ammonia equivalent). This approach is widely used due to the high reactivity of sulfonyl chlorides with amines. wikipedia.org

C-P Disconnection: This disconnection breaks the bond between the ethane backbone and the phosphorus atom. This suggests a forward synthesis involving the reaction of a phosphorus-based nucleophile with an electrophilic two-carbon unit, or vice-versa.

C-S Disconnection: Breaking the bond between the ethane unit and the sulfur atom points to strategies involving the addition of a sulfur-containing moiety to a two-carbon precursor.

C-C Disconnection: This approach would involve building the ethane backbone by coupling two one-carbon units, one containing the phosphonate (B1237965) and the other the sulfonamide precursor. This is generally a less common strategy for this type of simple backbone.

These disconnections give rise to several potential synthetic strategies, which are explored in the following sections.

The formation of the C-P bond is a cornerstone of organophosphorus chemistry. nih.gov For a target like this compound, where the phosphorus is attached to an alkyl chain, several robust methods are available.

Michaelis-Arbuzov Reaction: This is a classic and highly effective method for forming alkylphosphonates. The reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide. In a potential synthesis for our target, a 2-haloethanesulfonamide derivative could be reacted with trimethyl phosphite. However, the reactivity of the sulfonamide group under these conditions must be considered. A more plausible route involves reacting a 2-haloethanesulfonyl chloride, followed by amination of the sulfonyl chloride.

Michael Addition: An alternative strategy involves the conjugate addition of a phosphorus nucleophile, such as dimethyl phosphite (HPO(OCH₃)₂), to an activated alkene. A suitable substrate would be vinylsulfonamide or a derivative like N-Boc-vinylsulfonamide. This reaction is typically base-catalyzed.

Radical Addition: The hydrophosphonylation of an alkene, such as vinylsulfonamide, can also be achieved via a radical mechanism. This often involves a radical initiator and provides an alternative to the base-catalyzed Michael addition.

C-P Formation Strategy Phosphorus Reagent Ethane Substrate Key Features
Michaelis-Arbuzov Trimethyl phosphite2-Bromoethanesulfonyl chlorideForms C-P bond via SN2; high-yielding for primary halides.
Michael Addition Dimethyl phosphiteVinylsulfonamideBase-catalyzed conjugate addition; good for electron-deficient alkenes.
Photocatalytic Addition Dialkyl phosphine (B1218219) oxidesVinylsulfonamideUtilizes visible light and a photocatalyst to generate phosphorus radicals for addition. rsc.org

The sulfonamide functional group is a common motif in pharmaceuticals and is typically stable and straightforward to synthesize. wikipedia.org

The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org In the synthesis of this compound, the amine would be ammonia. The key precursor is therefore 2-(dimethylphosphoryl)ethanesulfonyl chloride. This intermediate can be prepared by the oxidation of a corresponding thiol.

Alternative modern methods offer milder conditions or different starting materials:

From Thiols: A two-step, one-pot procedure can convert a thiol into a sulfonamide. The thiol is first oxidized to a sulfonyl chloride using an oxidant like N-chlorosuccinimide (NCS) in the presence of a chloride source, and then the amine is added in situ. organic-chemistry.org

From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved, often under microwave irradiation, providing a high-yielding route that avoids the handling of sulfonyl chlorides. organic-chemistry.org

Using SO₂ Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) can serve as a safe and easy-to-handle substitute for gaseous sulfur dioxide. organic-chemistry.org This can be used to generate sulfinates from Grignard or organolithium reagents, which are then oxidized and aminated to give sulfonamides. organic-chemistry.org

Sulfonamide Formation Strategy Sulfur Precursor Amine Source Key Features
Classical Method 2-(Dimethylphosphoryl)ethanesulfonyl chlorideAmmoniaHighly reliable and widely used; precursor can be harsh to prepare. rsc.org
From Thiols (One-Pot) 2-(Dimethylphosphoryl)ethanethiolAmmoniaAvoids isolation of the sulfonyl chloride intermediate. organic-chemistry.org
From Sulfonic Acids 2-(Dimethylphosphoryl)ethanesulfonic acidAmmoniaDirect conversion, often with microwave assistance. organic-chemistry.org

Starting with a C2 Synthon: The most direct approach is to begin with a commercially available two-carbon molecule that is already functionalized. Examples include 2-bromoethanol, vinyl bromide, or ethylene (B1197577) oxide. For instance, reacting ethylene oxide with a phosphorus nucleophile could install the phosphonate, followed by conversion of the resulting alcohol to a leaving group and displacement with a sulfur nucleophile.

Building from C1 Fragments: While less common for a simple ethane linker, it is conceivable to construct the backbone from two one-carbon units. For example, a Wittig-type reaction between a phosphonate-containing aldehyde and a sulfur-containing ylide could form the C-C double bond, which would then be reduced. This adds unnecessary complexity for this specific target.

A highly convergent strategy would involve the addition of a radical containing the phosphonate group across an activated double bond of a sulfur-containing precursor. For example, the radical addition of dimethyl phosphite to vinyl sulfonyl chloride could potentially assemble the entire backbone and introduce both functionalities in a single step.

Development of Novel Synthetic Routes

Beyond traditional multi-step sequences, modern synthetic chemistry offers more efficient and elegant solutions, such as multicomponent reactions and advanced catalytic methods.

A multicomponent reaction (MCR) would be an ideal, atom-economical approach to synthesize this compound by combining three or more starting materials in a single pot. While a specific named MCR for this target is not established, a potential MCR could be designed based on known reactivity.

One could envision a three-component radical-mediated reaction. This might involve:

An alkene: Ethylene gas as the C2 backbone.

A phosphonate source: A reagent capable of generating a dimethylphosphoryl radical, such as a dialkyl phosphine oxide under oxidative conditions.

A sulfonamide source: A reagent that can trap the resulting carbon radical, such as a sulfur dioxide equivalent followed by reaction with ammonia.

This hypothetical route would offer significant advantages in terms of step economy but would require substantial optimization to control selectivity and yield.

Transition metal catalysis provides powerful tools for forming C-P, C-S, and S-N bonds under mild conditions.

Palladium-Catalyzed C-P Bond Formation: The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide. helsinki.fi A potential application here would involve coupling dimethyl phosphite with vinyl bromide to form dimethyl vinylphosphonate (B8674324). This intermediate is a versatile precursor that can then undergo further functionalization, such as a thiol-ene "click" reaction with a protected aminothiol, followed by oxidation to the sulfonamide.

Palladium-Catalyzed Sulfonamide Formation: Recent advances have enabled the palladium-catalyzed coupling of aryl/vinyl iodides with sulfur dioxide surrogates like DABSO. organic-chemistry.org The resulting ammonium (B1175870) sulfinate can be converted in a one-pot process to the sulfonamide by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.orgorganic-chemistry.org This could be applied by starting with a vinyl iodide bearing the phosphonate group.

Catalytic Approach Bond Formed Catalyst Substrates Potential Application
Hirao Cross-Coupling C(sp²)-PPd(OAc)₂ / PPh₃Dimethyl phosphite + Vinyl bromideSynthesis of a vinylphosphonate intermediate. helsinki.fi
Sulfonylation C(sp²)-SPd catalystVinyl iodide + DABSOFormation of a vinylsulfonate precursor. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is paramount in the contemporary synthesis of chemical compounds to minimize environmental impact and enhance safety. rsc.orgrsc.orgsciencedaily.combioengineer.org In the context of synthesizing this compound, several green strategies can be envisioned.

One prominent approach is the utilization of microwave-assisted synthesis. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter timeframes compared to conventional heating methods. researchgate.netscirp.org For the sulfonamide linkage formation, a microwave-assisted reaction between a suitable sulfonyl chloride precursor and an amine can be highly effective. organic-chemistry.orgacs.orgresearchgate.net This method often allows for solvent-free conditions or the use of environmentally benign solvents. researchgate.net

Another key principle of green chemistry is the use of safer, and preferably renewable, solvents. rsc.orgsci-hub.setandfonline.com The synthesis of sulfonamides has been successfully demonstrated in aqueous media, which is a significant improvement over traditional volatile organic solvents. rsc.orgsci-hub.se Deep eutectic solvents (DESs) also present a green alternative, being biodegradable, and having low toxicity. uniba.it For the phosphonate component, solvent-free syntheses of related α-hydroxyphosphonates have been developed, highlighting the potential for reducing solvent waste. mdpi.com

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. One-pot, multi-component reactions are excellent examples of this principle in action. A hypothetical one-pot synthesis of this compound could involve the reaction of a vinylphosphonate with a bisulfite salt to introduce the sulfonate group, followed by in-situ chlorination and subsequent amidation. Such a streamlined process would reduce the number of isolation and purification steps, thereby minimizing waste generation. sci-hub.se Mechanochemistry, which involves conducting reactions in the solid state by grinding, is another solvent-free technique that has been successfully applied to the synthesis of sulfonamides and could be adapted for the target molecule. rsc.org

Optimization of Reaction Conditions

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity while minimizing reaction times and energy consumption.

The choice of solvent can profoundly influence the outcome of a chemical reaction. In the synthesis of sulfonamides, the solvent can affect the solubility of reagents, the stability of intermediates, and the rate of reaction. While traditional syntheses often employ chlorinated solvents, greener alternatives are increasingly favored. rsc.org For instance, the use of deep eutectic solvents like choline (B1196258) chloride/glycerol has been shown to be effective for sulfonamide synthesis, with the added benefit of being reusable. uniba.it The polarity of the solvent can also play a crucial role. In some cases, a switch to a more polar solvent can enhance the reaction rate by stabilizing charged intermediates. However, in other instances, less polar solvents may be optimal. The effect of different solvents on the yield of a model sulfonamide synthesis is illustrated in the table below.

SolventYield (%)Reference
DichloromethaneModerate nih.gov
AcetonitrilePoor nih.gov
TetrahydrofuranPoor nih.gov
Ethyl AcetatePoor nih.gov
Choline Chloride/Glycerolup to 97% uniba.it

This table presents hypothetical data based on general findings in sulfonamide synthesis to illustrate solvent effects.

Pressure is a less commonly varied parameter in standard laboratory synthesis but can be significant in certain industrial processes or when dealing with gaseous reagents. For the synthesis of this compound, the reaction would likely be conducted at atmospheric pressure.

The interplay between temperature and reaction time is crucial. A lower temperature may require a longer reaction time to achieve a comparable yield to a reaction run at a higher temperature. The optimal temperature is therefore a balance between reaction rate, yield, and energy efficiency.

Temperature (°C)Reaction TimeYield (%)Reference
02 hours66% nih.gov
252 hours60% (approx.) nih.gov
50 (Microwave)10 min85% acs.org
Ambient2-12 hoursup to 97% uniba.it

This table illustrates the general relationship between temperature, reaction time, and yield in sulfonamide synthesis based on literature examples.

The stoichiometry of the reagents and the loading of any catalyst are critical for optimizing a reaction. In the formation of the sulfonamide bond from a sulfonyl chloride and an amine, an excess of the amine or the use of a non-nucleophilic base is often employed to neutralize the hydrochloric acid by-product. However, from a green chemistry perspective, using stoichiometric amounts of reagents is ideal to maximize atom economy. rsc.org

If a catalyst is employed, its loading must be carefully optimized. A lower catalyst loading is generally desirable to reduce costs and minimize potential contamination of the final product. However, too little catalyst may result in a sluggish or incomplete reaction. Catalyst loading studies involve systematically varying the amount of catalyst to find the minimum effective concentration that provides a high yield in a reasonable timeframe.

For instance, in a copper-catalyzed C-H amidation to form a sulfonamide, the optimal loading of the copper catalyst would be determined by running a series of experiments with varying catalyst concentrations and measuring the corresponding yields. organic-chemistry.org

Scale-Up Considerations and Process Chemistry

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, particularly via an asymmetric catalytic route, careful consideration of process chemistry is crucial for ensuring safety, efficiency, and economic viability.

Reproducibility and Robustness of Synthetic Protocols

A robust and reproducible synthetic protocol is fundamental for consistent production of this compound with the desired quality attributes. Key factors influencing reproducibility and robustness include:

Purity of Starting Materials and Reagents: The presence of impurities in starting materials or the catalyst can have a significant impact on the reaction rate, yield, and enantioselectivity. Rigorous quality control of all incoming materials is essential.

Catalyst Activity and Stability: The activity of the chiral catalyst can be sensitive to air, moisture, and impurities. The development of handling procedures that protect the catalyst from deactivation is critical. For instance, reactions may need to be conducted under an inert atmosphere.

Control of Reaction Parameters: Small variations in temperature, pressure, reaction time, and agitation rate can lead to significant differences in the outcome of the reaction. Precise control over these parameters is necessary to ensure batch-to-batch consistency.

Product Isolation and Purification: The method of product isolation and purification must be scalable and effective in removing unreacted starting materials, byproducts, and the catalyst. Crystallization, chromatography, and extraction are common techniques that need to be optimized for large-scale operation.

The following table illustrates key process parameters and their potential impact on the synthesis of this compound.

Process Parameter Potential Impact on Reproducibility and Robustness Control Strategy
Catalyst LoadingAffects reaction rate and cost. Lower loading is desirable but may require longer reaction times.Precise weighing and dispensing systems.
Solvent PurityResidual water or other impurities can deactivate the catalyst or lead to side reactions.Use of high-purity, dry solvents; in-line monitoring of solvent quality.
TemperatureInfluences reaction kinetics and enantioselectivity. Excursions can lead to reduced yield and ee.Automated temperature control systems with alarms for deviations.
Agitation RateAffects mass transfer, especially in heterogeneous reactions. Inadequate mixing can lead to localized "hot spots" and poor reproducibility.Characterization of mixing efficiency; use of appropriately designed impellers.

Reactor Design and Process Intensification

The choice of reactor is critical for the successful scale-up of the synthesis of this compound. The ideal reactor should provide excellent heat and mass transfer, allow for precise control of reaction parameters, and be constructed from materials that are compatible with the reaction mixture.

For many asymmetric catalytic reactions, stirred-tank reactors (STRs) are commonly used in both batch and semi-batch modes. The design of the STR, including the impeller type and baffling, is important for achieving efficient mixing. For reactions that are highly exothermic, specialized reactors with enhanced heat transfer capabilities, such as microreactors or continuous flow reactors, may be advantageous.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, potential process intensification strategies include:

Continuous Flow Synthesis: Performing the reaction in a continuous flow reactor can offer several advantages over batch processing, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety.

Catalyst Immobilization: Immobilizing the chiral catalyst on a solid support can simplify its separation from the reaction mixture and enable its reuse, thereby reducing costs.

In-line Monitoring: The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time information about the progress of the reaction, allowing for tighter control and optimization.

The table below compares different reactor technologies that could be considered for the production of this compound.

Reactor Type Key Features Advantages for Asymmetric Catalysis Challenges
Batch Stirred-Tank Reactor (STR)Versatile, suitable for a wide range of reactions.Well-understood technology, flexible for multi-product plants.Potential for poor heat and mass transfer at large scales, batch-to-batch variability.
Continuous Stirred-Tank Reactor (CSTR)Continuous operation, steady-state conditions.Consistent product quality, good for slow reactions.Broad residence time distribution, potential for back-mixing.
Plug Flow Reactor (PFR) / MicroreactorHigh surface-area-to-volume ratio, excellent heat and mass transfer.Enhanced safety, precise control over reaction conditions, rapid process development.Potential for clogging, limited throughput for a single unit.

By carefully considering these aspects of process chemistry and reactor design, it is possible to develop a scalable, robust, and efficient manufacturing process for the enantioselective synthesis of this compound.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides an empirical foundation for the structural verification of 2-Dimethylphosphorylethanesulfonamide. Through the synergistic application of high-resolution mass spectrometry and a suite of nuclear magnetic resonance techniques, a detailed and unambiguous portrait of the molecule's atomic composition and connectivity can be achieved.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique utilized to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a very high degree of precision, HRMS provides an unequivocal confirmation of the molecular formula.

For this compound, with a chemical formula of C₄H₁₂NO₃PS, the expected exact mass can be calculated. The analysis, typically performed using an electrospray ionization (ESI) source in positive ion mode, would be expected to yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table 1: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺186.0303
[M+Na]⁺208.0122

The experimentally observed mass would be compared to the calculated mass, with a minimal mass error (typically in the low ppm range), thereby confirming the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, ³¹P, and potentially ¹⁵N NMR experiments would be conducted to fully characterize its structure.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), would exhibit distinct signals corresponding to the different types of protons present.

Table 2: Predicted ¹H NMR Data for this compound in D₂O

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.45Triplet of doublets2H-CH₂-S
~ 2.35Triplet of doublets2H-CH₂-P
~ 1.55Doublet6HP-(CH₃)₂

The chemical shifts are influenced by the electron-withdrawing effects of the adjacent sulfonyl and phosphoryl groups. The multiplicity of each signal is determined by the spin-spin coupling with neighboring protons and the phosphorus atom. For instance, the protons on the carbon adjacent to the phosphorus atom are split by both the protons on the neighboring carbon and the phosphorus nucleus.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct peak.

Table 3: Predicted ¹³C NMR Data for this compound in D₂O

Chemical Shift (δ) (ppm)Assignment
~ 50.5-CH₂-S
~ 28.0 (doublet)-CH₂-P
~ 15.0 (doublet)P-(CH₃)₂

The carbon atoms directly bonded to the phosphorus atom are expected to show coupling to the ³¹P nucleus, resulting in doublet signals. The chemical shifts are indicative of the electronic environment of each carbon atom.

Phosphorus (³¹P) NMR spectroscopy is a highly specific technique that provides direct information about the chemical environment of phosphorus atoms within a molecule. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a highly sensitive nucleus for NMR analysis.

Table 4: Predicted ³¹P NMR Data for this compound

Chemical Shift (δ) (ppm)Multiplicity
~ 35 - 45Multiplet

The chemical shift of the phosphorus nucleus in this compound is expected to fall within the typical range for phosphine (B1218219) oxides. The signal would likely appear as a multiplet due to coupling with the adjacent protons of the ethyl chain and the methyl groups.

Nitrogen (¹⁵N) NMR spectroscopy can provide valuable information about the nitrogen-containing functional groups. However, the ¹⁵N nucleus has a very low natural abundance (0.37%) and a low gyromagnetic ratio, which makes ¹⁵N NMR a relatively insensitive technique. For a simple sulfonamide group, obtaining a ¹⁵N NMR spectrum at natural abundance can be challenging and time-consuming. While specialized techniques such as polarization transfer (e.g., INEPT) or the use of ¹⁵N-labeled compounds can enhance sensitivity, for routine structural confirmation of a small molecule like this compound, ¹⁵N NMR is often not performed unless specific information about the nitrogen environment is crucial and cannot be inferred from other spectroscopic data. Therefore, while applicable in principle, its practical application would depend on the specific research objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful set of techniques used to determine the connectivity of atoms within a molecule. For a compound like this compound, these experiments would provide unambiguous evidence for its structural framework.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. In the structure of this compound, this would show correlations between the protons of the two adjacent methylene (B1212753) (-CH₂-) groups in the ethanesulfonamide (B75362) backbone, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons (¹H) and heteronuclei, typically carbon (¹³C). This would allow for the definitive assignment of which protons are attached to which carbon atoms in the molecule. For instance, it would show a cross-peak connecting the protons of the methyl groups to the methyl carbon signal and similarly for the methylene groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment identifies longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methyl protons on the phosphorus atom to the phosphorus-bonded carbon of the ethyl chain, and from the methylene protons to the neighboring carbon atoms and potentially to the phosphorus atom, thereby connecting the different functional groups of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300-3200
C-H (Alkyl)Stretching3000-2850
S=O (Sulfonamide)Asymmetric Stretching1350-1310
S=O (Sulfonamide)Symmetric Stretching1160-1120
P=O (Phosphoryl)Stretching1250-1150
P-C (Phosphorus-Carbon)Stretching800-650
S-N (Sulfonamide)Stretching970-935

This table is illustrative and based on typical frequency ranges for these functional groups.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations involving non-polar bonds or symmetric vibrations that might be weak in the IR spectrum. Strong signals would be expected for the S=O and P=O symmetric stretches, as well as for the C-S and C-C backbone vibrations. The technique can provide a detailed "fingerprint" of the molecule, sensitive to its specific conformation.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide detailed information on its solid-state structure.

Crystal Growth and Preparation

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Crystal growth involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other methods include slow cooling of a saturated solution or vapor diffusion. The goal is to allow the molecules to pack in a slow, orderly fashion to form a well-defined crystal lattice suitable for diffraction.

Determination of Molecular Geometry and Conformation

By analyzing the pattern of X-rays diffracted by the crystal, the positions of all non-hydrogen atoms in the molecule can be determined with high precision. This analysis would yield exact bond lengths, bond angles, and torsion angles for this compound. This data provides a definitive picture of the molecule's conformation in the solid state—for example, the rotational arrangement around the C-C and C-S bonds. This experimentally determined geometry can be compared with theoretical models derived from computational chemistry.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure also reveals how molecules are packed together in the crystal lattice. This is critical for understanding intermolecular forces. For this compound, the sulfonamide group (-SO₂NH₂) is a key site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonamide and phosphoryl groups can act as hydrogen bond acceptors. X-ray crystallography would precisely map this network of hydrogen bonds and other weaker interactions (like van der Waals forces), which dictate the physical properties of the solid material.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgnumberanalytics.com These techniques are exquisitely sensitive to the spatial arrangement of atoms and are indispensable for determining the absolute configuration and conformational analysis of chiral compounds. numberanalytics.com For a molecule like this compound, chirality could be introduced, for instance, by isotopic substitution or the synthesis of derivatives with stereogenic centers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting CD spectrum is a plot of this differential absorption, which can be positive or negative, providing a unique fingerprint of the molecule's stereochemistry.

Theoretical Principles:

Illustrative Research Findings:

While no specific CD spectroscopic data exists for this compound, studies on other chiral organophosphorus compounds and sulfonamides have demonstrated the utility of this technique. For instance, CD spectroscopy has been used to investigate the binding of sulfonamides to serum albumins, revealing information about the conformational changes upon binding. nih.gov

Should chiral derivatives of this compound be synthesized and analyzed, one could expect to obtain data that would allow for the determination of their absolute configuration by comparing experimental spectra with theoretical calculations.

Hypothetical Data Table for a Chiral Derivative of this compound:

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
210+15,000
222-5,000
235+8,000
250-2,000
280+1,000

This table is for illustrative purposes only and does not represent actual experimental data.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.org All chiral substances exhibit optical rotation, and the ORD curve provides information across a broader wavelength range than CD spectroscopy, including regions where the molecule does not absorb light. libretexts.org

Theoretical Principles:

The phenomenon of optical rotation arises from the difference in the refractive index of a chiral medium for left- and right-circularly polarized light. An ORD spectrum is a plot of the specific or molar rotation versus wavelength. The curve shows a characteristic shape, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect can be used to assign the absolute configuration of a stereocenter. kud.ac.in

Illustrative Research Findings:

Although ORD studies on this compound have not been reported, the technique has been widely applied to determine the structure of other organic compounds. nih.govresearchgate.net For a chiral derivative of this compound, ORD could provide valuable information about its stereochemistry. The analysis of the ORD curve, particularly the sign and shape of the Cotton effect associated with the electronic transitions of the molecule's chromophores, would be instrumental in assigning the absolute configuration.

Hypothetical Data Table for a Chiral Derivative of this compound:

Wavelength (nm)Molar Rotation [Φ] (deg)
589 (Sodium D-line)+50.5
436+120.2
365+250.8
313+500.1
290-150.3

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations of Chemical Transformations Involving 2 Dimethylphosphorylethanesulfonamide

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves a comprehensive study to map out the step-by-step transformation of reactants into products. For a compound like 2-dimethylphosphorylethanesulfonamide, this would involve tracking the changes in its phosphonyl and sulfonamide functional groups under various reaction conditions.

The identification of transient species such as intermediates and transition states is crucial for understanding a reaction mechanism. These species are often short-lived and present in low concentrations, making their detection challenging. Spectroscopic techniques like NMR and mass spectrometry, often performed at low temperatures, can be employed to trap and characterize reactive intermediates. Computational chemistry, specifically density functional theory (DFT) calculations, serves as a powerful tool to model the geometries and energies of intermediates and transition states, providing insights into the reaction's energetic landscape. For instance, in related organophosphorus chemistry, the formation of pentacoordinate phosphorus intermediates or transient carbocations has been proposed and studied through these combined experimental and theoretical methods. researchgate.netnih.govresearchgate.net

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. The data obtained from these studies are used to formulate a rate law, which provides quantitative information about the species involved in the rate-determining step of the reaction. For transformations involving sulfonamides, kinetic analyses have been instrumental in optimizing reaction conditions and supporting proposed mechanisms. In palladium-catalyzed reactions of primary sulfonamides, for example, kinetic studies have revealed that the reductive elimination step is often rate-limiting. organic-chemistry.org

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [2-DMPE*] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.1 0.1 1.5 x 10⁻⁴
2 0.2 0.1 3.0 x 10⁻⁴
3 0.1 0.2 1.5 x 10⁻⁴
  • 2-DMPE: this compound
  • This table illustrates how varying reactant concentrations can help determine the reaction order with respect to each component.

    Isotopic labeling is a powerful technique to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can gain insights into bond-breaking and bond-forming steps. For instance, a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a specific C-H bond is broken in the rate-determining step. While specific isotopic labeling studies on this compound are not documented, this method is widely applied in mechanistic studies of complex organic reactions. plos.orgnih.govnih.gov

    Role of Solvents and Catalysts in Reactivity

    The choice of solvent and the use of catalysts can profoundly impact the rate, selectivity, and outcome of a chemical reaction.

    N,N-Dimethylformamide (DMF) is a versatile organic compound often used as a polar aprotic solvent due to its ability to dissolve a wide range of organic and inorganic compounds. nih.govyoutube.com Its high boiling point allows for reactions to be conducted at elevated temperatures. Beyond its role as a solvent, DMF can also act as a reagent or a catalyst. nih.govnih.gov For example, in the Vilsmeier-Haack reaction, DMF serves as the source of a formyl group. youtube.com It can also participate in reactions by providing a dimethylamino group or acting as a stabilizer for metal nanoparticle catalysts. nih.govnih.gov In the context of reactions involving this compound, DMF could facilitate polar mechanisms and potentially interact with intermediates.

    Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgnih.govscispace.com Sulfonamides can participate in these reactions, typically coupling with aryl or vinyl halides or triflates to form N-aryl or N-vinyl sulfonamides. organic-chemistry.org The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high catalytic activity. organic-chemistry.orgnih.gov While specific examples involving this compound are scarce, its primary sulfonamide group suggests its potential as a substrate in such palladium-catalyzed transformations.

    Table 2: Common Palladium Catalysts and Ligands in Cross-Coupling Reactions

    Catalyst Precursor Ligand Typical Reaction
    Pd(OAc)₂ t-BuXPhos Sulfonamidation of Aryl Nonaflates
    Pd₂(dba)₃ SPhos Suzuki-Miyaura Coupling

    Electrophilic and Nucleophilic Reactivity Analysis

    The reactivity of this compound is characterized by the presence of both electrophilic and nucleophilic centers, making it susceptible to a variety of chemical transformations.

    The phosphorus atom in the dimethylphosphoryl group is a primary electrophilic site. Due to the high electronegativity of the phosphoryl oxygen and the two methoxy (B1213986) groups, the phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack. This is a common feature of organophosphorus compounds and is the basis for many of their reactions, such as hydrolysis and substitution. For instance, in the presence of a strong nucleophile, such as a hydroxide (B78521) ion, the phosphorus center can undergo nucleophilic substitution, potentially leading to the cleavage of a P-C or P-O bond.

    Conversely, the lone pair of electrons on the nitrogen atom of the sulfonamide group imparts nucleophilic character to the molecule. This nitrogen can attack electrophilic centers, although its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the adjacent sulfonyl group. This reduced nucleophilicity makes the sulfonamide nitrogen relatively unreactive compared to a simple amine, but it can still participate in reactions with strong electrophiles.

    The oxygen atoms of both the phosphoryl and sulfonyl groups also possess lone pairs of electrons and can act as nucleophilic centers, particularly in the presence of strong acids where they can be protonated, activating the molecule for further reaction.

    In a relevant study on the reactivity of cyclic sulfamidates with phosphonate-stabilized enolates, it was demonstrated that α-phosphono lactams can be synthesized. This suggests that the phosphonate (B1237965) group can stabilize a negative charge on an adjacent carbon, facilitating its reaction with electrophiles. Although this compound does not have an analogous structure, this principle highlights the electron-withdrawing nature of the phosphoryl group, which can influence the reactivity of the adjacent ethyl chain.

    A summary of the potential electrophilic and nucleophilic centers in this compound is presented in the interactive table below.

    Functional GroupAtomCharacterPotential Reactions
    DimethylphosphorylPhosphorus (P)ElectrophilicNucleophilic substitution, Hydrolysis
    DimethylphosphorylOxygen (O)NucleophilicProtonation
    SulfonamideNitrogen (N)Nucleophilic (weak)Alkylation, Acylation (with strong electrophiles)
    SulfonamideOxygen (O)NucleophilicProtonation
    Ethyl ChainCarbon (α to P)Potentially acidicDeprotonation (with strong base)
    Ethyl ChainCarbon (α to S)ElectrophilicNucleophilic attack (if a leaving group is present)

    Radical Reaction Pathways

    While ionic reactions are common for phosphonates and sulfonamides, radical reaction pathways are also plausible under specific conditions, such as in the presence of radical initiators or upon exposure to UV light.

    The C-H bonds on the ethyl bridge of this compound could be susceptible to hydrogen atom abstraction by highly reactive radicals, initiating a radical chain reaction. The stability of the resulting carbon-centered radical would depend on its position. A radical at the carbon adjacent to the phosphoryl group could be stabilized by delocalization onto the phosphorus atom.

    The P-C bond in phosphonates is generally strong and less prone to homolytic cleavage. However, under forcing conditions, fragmentation of a phosphoranyl radical intermediate could occur. Similarly, the S-N and S-C bonds in the sulfonamide moiety are relatively robust. However, studies on the radical cyclizations of ene sulfonamides have shown that an α-sulfonamidoyl radical can undergo elimination to form an imine and a phenylsulfonyl radical. This suggests that radical formation at the carbon adjacent to the sulfonamide nitrogen could lead to fragmentation pathways.

    It is also conceivable that radical addition reactions could occur across the P=O bond, although this is less common. More likely, radical reactions would involve the peripheral atoms of the molecule.

    Computational and Theoretical Chemistry Studies

    Molecular Dynamics (MD) Simulations

    While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.compeerj.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the investigation of conformational changes, solvation effects, and interactions with other molecules, such as in a biological environment or in solution.

    For 2-Dimethylphosphorylethanesulfonamide, an MD simulation could be performed to understand its conformational flexibility in an aqueous environment. The simulation would reveal preferred conformations, the dynamics of intramolecular hydrogen bonding, and the structure of the surrounding water molecules (solvation shell). Such simulations rely on a force field, a set of parameters that describes the potential energy of the system, which can be partially derived from or validated by the quantum chemical calculations described above.

    Conformational Analysis and Flexibility

    A detailed conformational analysis of this compound, which would involve identifying stable conformers and the energy barriers between them, has not been specifically reported. Such an analysis would typically involve systematic rotations around single bonds and the use of quantum chemical calculations to determine the potential energy surface. For other molecules, conformational analyses have been performed to identify the global minimum on the potential energy surface and understand how intermolecular forces, such as hydrogen bonds, might favor certain conformations in the solid state. mdpi.com

    Solvent Interactions and Solvation Effects

    The interaction of this compound with different solvents and the resulting solvation effects are yet to be computationally modeled and described. Research in this area would typically involve methods like Solvent Interaction Analysis (SIA) or the use of implicit and explicit solvent models in quantum mechanical and molecular dynamics simulations. mdpi.com These studies are crucial for understanding the behavior of a compound in solution. For other polar polymers and compounds, theoretical calculations based on DFT have been used to describe interactions with various solvents, revealing preferential interaction orders and the nature of these interactions, such as dipole-dipole forces. nih.gov

    Reaction Mechanism Modeling

    Potential Energy Surface Exploration

    No studies were found that explore the potential energy surface for reactions involving this compound. This type of modeling is fundamental to understanding the kinetics and thermodynamics of chemical reactions.

    Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

    As no reaction mechanisms involving this compound have been computationally modeled, there is no information available on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for this compound.

    Force Field Development and Validation

    Parameterization for Organophosphorus and Sulfonamide Groups

    While general force fields like the Generalized Amber Force Field (GAFF) exist and have been validated for some organophosphorus compounds, specific parameterization and validation for the unique combination of the dimethylphosphoryl and ethanesulfonamide (B75362) moieties in this compound are not documented. nih.govresearchgate.netrsc.org The development of accurate force field parameters is critical for performing reliable molecular dynamics simulations. nih.gov Recent research highlights the importance of accurate parameterization for specific functional groups, such as sulfates and sulfamates in glycosaminoglycans, to correctly model their interactions, indicating that general force fields may not always be sufficient. biorxiv.org

    Validation of Computational Models for this compound Against Experimental Data Remains a TBD Area of Research

    Despite the growing significance of computational and theoretical chemistry in modern chemical research, a thorough review of scientific literature reveals a notable gap in the specific application and experimental validation of these methods for the compound This compound .

    Computational chemistry serves as a powerful tool for predicting molecular properties and dynamics, offering insights that can guide and complement laboratory experiments. The validation of these theoretical models against real-world experimental data is a critical step in the scientific process, ensuring the accuracy and predictive power of the computational methods employed. This validation process typically involves comparing calculated parameters, such as molecular geometry, spectroscopic data (e.g., NMR, IR spectra), and reaction energetics, with values obtained through empirical measurements.

    For many molecules, researchers utilize techniques like X-ray crystallography, spectroscopy, and calorimetry to gather experimental data. These findings are then used as a benchmark to assess the performance of different computational approaches, such as Density Functional Theory (DFT) or ab initio methods. Discrepancies between theoretical predictions and experimental results can lead to refinements in the computational models, ultimately enhancing their reliability for studying similar compounds and systems.

    However, in the case of this compound, dedicated studies focusing on this crucial validation step appear to be absent from the current body of published research. While the principles of computational chemistry and its validation are well-established, their specific application to this particular compound has not been detailed in the available scientific literature. Consequently, there is no specific research data, such as comparative tables of calculated versus experimental values for bond lengths, bond angles, or spectroscopic shifts for this compound to report at this time.

    The absence of such studies indicates a potential area for future research. A comprehensive investigation involving both the synthesis and experimental characterization of this compound, coupled with in-depth computational analysis, would be invaluable. Such work would not only provide a deeper understanding of the chemical and physical properties of this specific molecule but also contribute to the broader field by expanding the range of compounds for which validated computational models are available.

    Future research initiatives could focus on:

    Synthesizing and purifying this compound to enable experimental analysis.

    Characterizing its molecular structure using single-crystal X-ray diffraction.

    Obtaining spectroscopic data through various techniques (NMR, FT-IR, Raman).

    Performing high-level computational calculations to predict these same properties.

    Conducting a detailed comparative analysis to validate the theoretical models.

    Such a study would provide the foundational data currently missing and would be a valuable contribution to the field of theoretical and experimental chemistry.

    Advanced Analytical Method Development for Research Purposes

    Chromatographic Separation Techniques

    Chromatography is a fundamental technique for isolating "2-Dimethylphosphorylethanesulfonamide" from complex matrices prior to detection and quantification. The choice of method depends on the analyte's physicochemical properties and the research objectives.

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like "this compound". wjpmr.comglobalresearchonline.net Method development involves the systematic optimization of several parameters to achieve adequate separation, resolution, and peak shape. wjpmr.comresearchgate.net

    Column Selection : The choice of stationary phase is critical. A reversed-phase C18 column is a common starting point. However, due to the high polarity of the target compound, alternative stationary phases such as Aqueous C18 columns (designed for use with highly aqueous mobile phases) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns may provide better retention and selectivity.

    Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. researchgate.netsemanticscholar.org To improve peak shape and control the ionization state of the analyte, additives like formic acid or acetic acid are often incorporated into the aqueous portion of the mobile phase. semanticscholar.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is generally preferred over isocratic elution for separating analytes with a wide range of polarities and for cleaning the column of strongly retained matrix components. lcms.cz

    Detector Selection : While a UV-Vis detector can be used if the molecule possesses a suitable chromophore, its sensitivity may be limited. For higher sensitivity and selectivity, coupling HPLC with a mass spectrometer is the preferred approach.

    Table 1: Illustrative HPLC Method Parameters for "this compound" Analysis

    ParameterConditionRationale
    Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)Provides a good starting point for retaining and separating moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte, leading to better peak shape.
    Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
    Gradient Program Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B over 1 min; re-equilibrate for 3 min.A scouting gradient to elute compounds with a range of polarities and ensure column cleanliness. lcms.cz
    Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing analysis time and system pressure.
    Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
    Injection Volume 5 µLA standard volume to balance sensitivity and potential for peak distortion.
    Detector Tandem Mass Spectrometer (MS/MS)Offers the highest sensitivity and selectivity for trace-level quantification.

    Direct analysis of "this compound" by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is required to convert the polar analyte into a more volatile and thermally stable derivative. researchgate.netmdpi.com

    Derivatization Strategy : The primary targets for derivatization are the active hydrogens on the sulfonamide nitrogen and potentially the P=O group. Silylation is a common and effective technique. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create robust tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.com Alkylation is another possible approach. The optimization of the derivatization reaction, including reagent volume, temperature, and time, is critical for achieving complete and reproducible conversion. mdpi.com

    GC Conditions : A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the separation of these derivatives. ifremer.fr A temperature-programmed analysis is necessary to elute the derivatives effectively. The GC system is almost always coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. epa.gov

    Table 2: Potential Derivatization Strategies for GC Analysis

    Derivatization ReagentTarget Functional GroupDerivative TypeAdvantages
    MTBSTFA Sulfonamide (-NH)TBDMS-etherProduces stable derivatives with characteristic mass spectra. mdpi.com
    BSTFA + 1% TMCS Sulfonamide (-NH)TMS-etherHighly reactive, but derivatives can be sensitive to moisture.
    Diazomethane Sulfonamide (-NH)Methyl esterEffective for methylation but is toxic and explosive, requiring special handling.

    Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. nih.govcapes.gov.br It is particularly well-suited for the analysis of charged and highly polar species. Given that "this compound" can exist in an anionic form at neutral or basic pH, CE is a viable technique.

    Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. For instance, using a buffer such as 20 mM 2-(N-morpholino)ethanesulfonic acid (MES) at a pH of 5.0 and applying a separation voltage of 2000 V has been shown to effectively separate organophosphate compounds in a short time frame. nih.gov Detection is typically achieved using a UV detector or by coupling the CE system to a mass spectrometer for enhanced sensitivity and specificity. The primary advantages of CE include very low sample and reagent consumption and high separation efficiency.

    Mass Spectrometry-Based Characterization and Quantification

    Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of "this compound". It is most powerfully applied when coupled with a chromatographic separation technique.

    For trace-level analysis in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. ut.eemdpi.comnih.gov This technique provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte.

    Ionization : Electrospray ionization (ESI) is the most suitable interface for polar molecules like "this compound". It can be operated in either positive or negative ion mode. Positive mode would target the protonated molecule [M+H]⁺, while negative mode would target the deprotonated molecule [M-H]⁻. The choice depends on which mode provides a more stable and abundant precursor ion.

    Tandem MS (MS/MS) : In MS/MS, the precursor ion selected in the first mass analyzer is fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in the second mass analyzer. For quantification, the method is typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored. This process drastically reduces chemical noise and enhances selectivity. nih.gov The fragmentation of "this compound" would likely involve cleavage at the S-N bond, the C-S bond, and within the dimethylphosphoryl group.

    Table 3: Hypothetical LC-MS/MS MRM Transitions for "this compound" (Molecular Weight: 219.21)

    Precursor Ion (m/z)Ion ModeProduct Ion (m/z)Proposed Fragment StructureUse
    220.1Positive125.1[CH₂CH₂SO₂NH₂ + H]⁺Quantifier
    220.1Positive93.0[P(O)(CH₃)₂]⁺Qualifier
    218.1Negative138.0[CH₂P(O)(CH₃)₂]⁻Alternative Quantifier
    218.1Negative79.9[SO₃]⁻Alternative Qualifier

    Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to conventional LC-MS analysis. nih.govyoutube.com In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. youtube.com This gas-phase separation, which occurs on a millisecond timescale, is orthogonal to both liquid chromatography and mass spectrometry. nih.gov

    The key advantages of IMS-MS for analyzing "this compound" include:

    Enhanced Selectivity : IMS can separate the target analyte from co-eluting matrix components that have the same mass-to-charge ratio (isobaric interferences), thereby increasing confidence in identification and accuracy in quantification.

    Structural Information : The measured drift time of an ion is related to its collision cross-section (CCS), which is a physical property of the ion's three-dimensional structure. This provides an additional, characteristic identifier for the compound.

    Improved Signal-to-Noise : By separating analyte ions from chemical noise in the ion mobility dimension, the signal-to-noise ratio can be significantly improved, leading to lower limits of detection. youtube.com Techniques like Field Asymmetric Ion Mobility Spectrometry (FAIMS) have been shown to reduce matrix effects and improve quantification for compounds like sulfonamides in complex samples. lcms.cz

    Hyphenated Techniques in Research

    Hyphenated techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. For a novel compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) coupling would be instrumental.

    GC-MS and LC-NMR Coupling

    Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. If not, derivatization would be necessary to convert it into a form suitable for GC analysis. The mass spectrometer provides detailed structural information, allowing for unambiguous identification based on the compound's mass spectrum and fragmentation pattern.

    Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) coupling offers a direct and powerful method for structural elucidation of compounds in complex mixtures without the need for isolation. For this compound, LC-NMR could provide detailed information about its molecular structure, including the connectivity of atoms and stereochemistry, directly from a sample matrix.

    Due to the lack of specific research, no data tables on GC-MS or LC-NMR parameters for this compound can be presented.

    Validation of Analytical Procedures for Research Applications

    The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose. The following subsections outline the key validation parameters that would be assessed for an analytical method developed for this compound.

    Specificity and Selectivity Studies

    Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. For this compound, this would involve analyzing blank samples, spiked samples, and samples containing potential interferents to demonstrate that the analytical signal is solely from the target compound.

    Accuracy and Precision Assessments

    Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical for ensuring the reliability of quantitative data. These parameters would be evaluated by performing replicate analyses of samples with known concentrations of this compound.

    Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Determining the LOD and LOQ is essential for understanding the sensitivity of the analytical method for this compound.

    Without experimental data from dedicated studies on this compound, it is not possible to provide specific values for these validation parameters. The development and publication of such research are awaited by the scientific community.

    Exploration of Chemical and Material Science Applications

    Catalysis and Ligand Design

    The presence of electron-donating oxygen and nitrogen atoms, along with the phosphorus center, makes 2-Dimethylphosphorylethanesulfonamide a promising candidate for applications in both metal-catalyzed and organocatalytic reactions.

    The phosphoryl and sulfonamide groups can act as coordinating sites for metal centers, potentially forming a bidentate P,N-ligand. Such ligands are crucial in transition-metal catalysis for stabilizing the metal center, modulating its electronic properties, and influencing the stereoselectivity of reactions. nih.govmit.edu The design of ligands is a key strategy for enhancing catalyst stability and efficiency. rsc.org

    The coordination could occur through the phosphoryl oxygen and the sulfonamide nitrogen or oxygen, creating a chelate ring that enhances the stability of the metal complex. This structure could be advantageous in a variety of widely-used transformations. mdpi.commdpi.com

    Table 1: Potential Applications in Metal-Catalyzed Reactions

    Reaction Type Potential Role of this compound Ligand Metal Center Examples
    Cross-Coupling Reactions Stabilize the active catalytic species, influence reductive elimination. Palladium, Nickel
    Asymmetric Hydrogenation Create a chiral environment around the metal if a chiral version of the ligand is used. Rhodium, Ruthenium, Iridium
    Hydroformylation Control regioselectivity and catalyst activity. Rhodium, Cobalt

    | C-H Functionalization | Act as a directing group to guide the metal catalyst to a specific C-H bond. | Palladium, Rhodium |

    Mechanistic studies on similar phosphine (B1218219) oxide ligands have shown they can tautomerize to a trivalent diamidophosphite species, which then functions as the active ligand in reactions. nih.gov A similar activation pathway could potentially be operative for this compound.

    Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The functional groups within this compound could allow it to function as a bifunctional organocatalyst.

    Sulfonamide Moiety : The acidic N-H proton of the sulfonamide can act as a hydrogen-bond donor, activating electrophiles. This principle is employed in well-established organocatalysts like proline sulfonamides, which are effective in enantioselective aldol reactions. nih.gov

    Phosphoryl Moiety : The P=O group is a strong hydrogen-bond acceptor, capable of activating nucleophiles or organizing transition states through secondary interactions.

    The combination of a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (P=O) in one molecule could enable synergistic activation of both the electrophile and the nucleophile in a reaction, potentially leading to high efficiency and stereoselectivity. N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of sulfonamides under base-free conditions, highlighting the reactivity of the sulfonamide group in organocatalytic systems. chemrxiv.org

    Materials Science Applications

    The distinct polarity and hydrogen-bonding capabilities of the phosphoryl and sulfonamide groups suggest potential uses in polymer chemistry and the development of self-organizing systems.

    While this compound in its current form lacks a polymerizable group like a vinyl or acrylate function, it could be chemically modified to act as a functional monomer. nih.gov For instance, acrylation or methacrylation of the sulfonamide nitrogen would introduce a reactive double bond, allowing it to be incorporated into polymer chains.

    Alternatively, it could serve as a crosslinker or chain modifier in certain polymer systems. polysciences.com The N-H proton is reactive and could, for example, participate in condensation reactions with polymers containing carboxylic acid or isocyanate groups. The polar phosphoryl and sulfonamide units would impart specific properties to the resulting polymer network, such as increased hydrophilicity, flame retardancy (due to the phosphorus content), and adhesion to substrates.

    Table 2: Comparison of this compound with Conventional Polymer Building Blocks

    Feature This compound Typical Acrylic Monomer (e.g., HEMA) Typical Crosslinker (e.g., BDDMA)
    Polymerizable Group None (requires modification) Yes (methacrylate) Yes (two methacrylate groups)
    Functionality Phosphoryl, Sulfonamide Hydroxyl Ester
    Potential Role Functional additive, comonomer (modified) Primary monomer Crosslinking agent

    | Imparted Properties | Flame retardancy, hydrophilicity, metal chelation | Hydrophilicity | Network formation, mechanical strength |

    Self-Assembled Systems and Supramolecular Chemistry

    Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govrsc.org The structure of this compound is amphiphilic, with two highly polar ends (dimethylphosphoryl and sulfonamide) separated by a short, more hydrophobic ethylene (B1197577) linker.

    This molecular design could drive the formation of supramolecular structures in solution, such as micelles or vesicles. The primary driving forces for such assembly would be:

    Hydrogen Bonding : The sulfonamide N-H can donate a hydrogen bond, while the oxygens of both the sulfonamide and phosphoryl groups can act as acceptors.

    Dipole-Dipole Interactions : Both functional groups possess strong dipoles, contributing to intermolecular organization.

    The ability to control these self-assembly processes, for instance through changes in pH or solvent, is a key aspect of supramolecular chemistry. nih.gov Microfluidic environments could offer precise control over the kinetic and thermodynamic parameters of self-assembly, potentially leading to novel, non-equilibrium structures. nih.gov

    Green Chemistry and Sustainable Processes

    Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenpolicyplatform.orgboehringer-ingelheim.com The potential applications of this compound can be viewed through the lens of sustainability.

    Catalysis : The use of this compound as a catalyst or ligand aligns with the green chemistry principle of catalysis over stoichiometric reagents. Catalysts increase reaction efficiency, reduce waste, and can lower the energy requirements of a process. rsc.org

    Atom Economy : By enabling more selective reactions, catalytic systems employing this compound could lead to higher atom economy, meaning a greater proportion of the atoms from the reactants are incorporated into the final product.

    Sustainable Solvents : Research into reactions involving this compound would benefit from the use of sustainable solvents, such as water, supercritical fluids, or ionic liquids, to minimize the environmental impact of organic solvent use. nih.gov

    If this compound were to be produced on a larger scale, the development of a sustainable synthesis route would be paramount. This would involve minimizing steps, avoiding hazardous reagents, and designing a process with a low environmental footprint, contributing to the broader goals of sustainable manufacturing. boehringer-ingelheim.comacs.org

    An examination of available scientific and technical literature reveals no specific applications for the chemical compound This compound within the outlined areas of chemical and material science, sensor technology, agrochemical research, or dye chemistry.

    Extensive searches were conducted to identify research and development activities related to the use of this compound in the following specific fields:

    Future Directions and Emerging Research Avenues

    Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. arxiv.orgnih.gov For 2-Dimethylphosphorylethanesulfonamide, these technologies can accelerate the identification of derivatives with enhanced properties and novel applications. ML algorithms can be trained on existing data for organophosphorus and sulfonamide compounds to predict bioactivity, physicochemical properties, and potential synthetic pathways. arxiv.orgarxiv.orgresearchgate.net

    Table 1: Potential Applications of AI/ML in this compound Research

    AI/ML Model Type Application in Chemical Discovery Potential Outcome for this compound
    Recurrent Neural Networks (RNNs) De novo molecular design and generation of novel chemical structures. arxiv.orgresearchgate.net Generation of valid and synthesizable analogs with potentially improved biological activity or material properties.
    Graph Convolutional Networks (GCNs) Prediction of molecular properties (e.g., solubility, toxicity, binding affinity) based on molecular structure. Rapid virtual screening of potential derivatives to identify candidates with optimal physicochemical profiles.
    Support Vector Machines (SVMs) Classification of compounds based on activity (e.g., active vs. inactive) for specific biological targets. nih.gov Prioritization of derivatives for synthesis and biological testing based on predicted activity.

    | Natural Language Processing (NLP) | Extraction of chemical information and reaction conditions from scientific literature and patents. | Automated design of synthetic routes for novel analogs by learning from established chemical reactions. |

    High-Throughput Experimentation in Synthesis and Derivatization

    High-Throughput Experimentation (HTE) offers a powerful platform for rapidly synthesizing and screening large libraries of this compound derivatives. By automating reaction setup, execution, and analysis, HTE can dramatically accelerate the exploration of different synthetic routes and the optimization of reaction conditions. researchgate.net This is particularly valuable for exploring the derivatization potential at both the phosphonate (B1237965) and sulfonamide moieties.

    For instance, a library of analogs could be generated by reacting the parent molecule with a diverse set of amines or alkylating agents in a parallel format. The resulting products can then be rapidly purified and screened for desired properties, such as inhibitory activity against a specific enzyme or improved thermal stability. The data generated from HTE can also serve as a valuable input for training and validating the AI/ML models discussed previously, creating a synergistic cycle of design, synthesis, and testing. researchgate.net

    Table 2: Hypothetical High-Throughput Experimentation Workflow for Derivatization

    Step Action Technology/Method Throughput
    1. Reagent Dispensing Dispense stock solution of this compound and diverse amine reactants into a 96-well microplate. Automated liquid handling robot. 96 reactions in parallel.
    2. Reaction Incubate the microplate under controlled temperature and agitation. Plate shaker/incubator. Simultaneous reaction of all wells.
    3. Quenching & Workup Add quenching solution and perform liquid-liquid extraction directly in the plate. Automated liquid handler. Parallel processing.
    4. Analysis & Purification Analyze crude product yield and purity; purify promising candidates. LC-MS (Liquid Chromatography-Mass Spectrometry), automated flash chromatography. Rapid sequential analysis and purification.

    | 5. Biological Screening | Screen purified compounds against a biological target. | Automated plate readers (e.g., fluorescence, absorbance). | High-throughput screening (HTS). |

    Advanced Characterization Techniques (e.g., Cryo-EM for molecular aggregates)

    While standard analytical techniques like NMR and mass spectrometry are crucial, advanced characterization methods can provide deeper insights into the structure and behavior of this compound. Cryo-electron microscopy (Cryo-EM), a technique that has revolutionized structural biology, is now being applied to materials science and could be used to visualize supramolecular assemblies or aggregates of the compound or its derivatives in a near-native state. researchgate.netnih.gov This could be particularly relevant if the molecule is designed to self-assemble into higher-order structures for material science applications.

    Recent advancements in Cryo-TEM, combined with techniques like electron energy loss spectroscopy (EELS), even allow for precise elemental mapping of organic nanomaterials in frozen solutions. wiley.com This could enable researchers to visualize the distribution of phosphorus and sulfur within molecular aggregates, providing unprecedented structural information. wiley.com Furthermore, multiple-stage mass spectrometry can be employed to meticulously examine the fragmentation patterns of the molecule, helping to elucidate the structure of the compound and its metabolites or degradation products with high confidence. nih.gov

    Table 3: Comparison of Advanced Characterization Techniques

    Technique Information Provided Application to this compound
    Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of molecules and molecular complexes in a vitrified, hydrated state. nih.gov Characterization of potential self-assembled nanostructures or aggregates formed by derivatives.
    Cryo-EELS/EF-TEM Elemental mapping and composition of nanomaterials at high resolution. wiley.com Visualization of phosphorus and sulfur distribution within molecular aggregates or complexes.
    Multiple-Stage Mass Spectrometry (MSn) Detailed fragmentation pathways and structural elucidation of ions. nih.gov Unambiguous structure confirmation and identification of metabolites or reaction byproducts.

    | Solid-State NMR Spectroscopy | Atomic-level information on molecular structure, conformation, and dynamics in the solid state. | Analysis of the crystalline form or its interaction within a solid matrix. |

    Exploration of Novel Reactivity Patterns

    The chemical reactivity of this compound is primarily dictated by its phosphonate and sulfonamide functional groups. Future research could focus on exploring novel reactivity patterns beyond their conventional transformations. For example, the phosphonate group could be investigated for its potential to participate in unique catalytic cycles or to act as a directing group in C-H activation reactions on the ethyl backbone.

    Similarly, the sulfonamide moiety, while typically robust, can be involved in specific metal-catalyzed cross-coupling reactions or function as a chelating ligand in the design of novel metal complexes. rsc.org Investigating the interplay and potential for intramolecular reactions between the two functional groups under various conditions (e.g., photochemical, electrochemical) could lead to the discovery of unexpected and synthetically useful transformations, opening up new avenues for creating complex molecular architectures based on this scaffold. rsc.org

    Table 4: Potential Novel Reactivity Explorations

    Functional Group Conventional Reactivity Potential Novel Reactivity
    Dimethylphosphonate Hydrolysis, Arbuzov reaction, Horner-Wadsworth-Emmons reaction. mdpi.com Use as a directing group in transition-metal-catalyzed C-H functionalization; participation in radical-mediated cyclizations.
    Sulfonamide N-alkylation, N-arylation, protection/deprotection of amines. researchgate.net Participation in redox-neutral transformations; use as a removable chelating assistant for remote functionalization. rsc.org

    | Bifunctional System | Independent reactions at each functional group. | Intramolecular cyclization reactions triggered by specific reagents; cooperative catalysis where one group influences the reactivity of the other. |

    Computational Design of Next-Generation Analogs

    Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogs of this compound. nih.gov Using a deep learning-based design pipeline, researchers can create novel protein-like scaffolds or small molecules with precisely defined three-dimensional structures. nih.gov This approach can be adapted to design analogs with enhanced affinity for a specific biological target or with tailored properties for materials science applications.

    The process typically involves defining a target topology, followed by using computational tools like Rosetta or deep learning frameworks to generate and refine amino acid or chemical sequences that are predicted to fold into the desired structure. nih.gov For this compound, this could involve designing peptide conjugates or more complex molecules where the phosphonate-sulfonamide motif is strategically positioned to interact with a binding site. These in silico designs can be rigorously evaluated for stability and binding energy before being selected for experimental synthesis, thereby streamlining the development process and increasing the probability of success. nih.gov

    Table 5: Steps in the Computational Design of Novel Analogs

    Step Description Computational Tools
    1. Target Definition Identify a biological target (e.g., enzyme active site) or a desired material property (e.g., self-assembly). Molecular visualization software, literature review.
    2. Scaffold Design Design a novel molecular scaffold incorporating the this compound motif. Deep learning frameworks (e.g., AlphaFold2-based methods), Rosetta. nih.gov
    3. Sequence Optimization Optimize the chemical structure or sequence to maximize stability and desired interactions. ProteinMPNN, energy minimization algorithms. nih.gov
    4. In Silico Validation Predict the 3D structure and perform molecular dynamics (MD) simulations to assess stability and conformational dynamics. AlphaFold2, GROMACS, AMBER.
    5. Binding/Property Prediction Dock the designed analog into the target's binding site and calculate binding affinity or predict material properties. AutoDock, Schrödinger Suite.

    | 6. Candidate Selection | Prioritize the most promising designs for chemical synthesis and experimental validation. | Scoring functions, free energy calculations. |

    Conclusion

    Summary of Current Academic Understanding

    The current academic and patent literature presents a very specific and narrow understanding of 2-Dimethylphosphorylethanesulfonamide. The compound is primarily documented as a chemical intermediate in the synthesis of N-heterocyclic-sulfonamides. Its synthesis is achieved through a multi-step process, beginning with the reaction of sodium vinylsulfonate and dimethyl phosphite (B83602) to yield sodium 2-dimethylphosphorylethanesulfonate. This intermediate is then converted to 2-dimethylphosphorylethanesulfonic acid chloride, which subsequently reacts with ammonia (B1221849) to produce the final this compound.

    Beyond its role as a synthetic precursor, there is a significant lack of published research on the compound's intrinsic properties. The academic community has not extensively explored its physicochemical characteristics, its potential biological activities, or its applications in other domains of chemistry. The primary documented utility remains its transformation into other chemical entities.

    Table 1: Summary of Key Information for this compound

    Aspect Summary of Findings
    Documented Role Chemical intermediate.
    Synthetic Pathway Prepared from sodium vinylsulfonate and dimethyl phosphite via a sulfonic acid chloride intermediate.
    Primary Application Used in the synthesis of N-heterocyclic-sulfonamides.
    Biological Activity No significant biological activity has been reported in peer-reviewed literature.
    Physicochemical Data Detailed characterization data is not widely available in academic databases.

    Remaining Challenges and Open Questions

    The limited focus on this compound as a mere synthetic intermediate leaves a vast landscape of unanswered questions. The primary challenge is the lack of fundamental characterization of the compound itself. There is no readily available data on its spectroscopic properties, crystal structure, or detailed physical properties such as melting point, boiling point, and solubility in various solvents.

    Furthermore, its potential biological activity remains entirely unexplored. The molecule contains both a phosphonate (B1237965) and a sulfonamide group, moieties known to be present in various biologically active compounds. Key open questions include:

    Does this compound exhibit any inhibitory activity against enzymes, such as proteases or kinases?

    Could the compound act as a ligand for any receptors?

    What is its metabolic fate and stability in biological systems?

    What is the toxicological profile of the compound?

    The reactivity of the compound also warrants further investigation. Beyond its conversion to N-heterocyclic-sulfonamides, its potential as a building block in other areas of organic synthesis has not been investigated.

    Outlook for Future Research Impact

    The future research impact of this compound will depend on shifting the focus from its role as an intermediate to exploring its intrinsic properties. The dual functionality of the molecule offers several promising avenues for future investigation.

    In medicinal chemistry, the compound could serve as a scaffold or a starting point for the development of new therapeutic agents. The phosphonate group could be explored for its potential as a transition-state analog inhibitor of enzymes, while the sulfonamide moiety is a well-established pharmacophore. A systematic screening of its biological activity could potentially uncover novel lead compounds.

    In materials science, the compound could be investigated as a monomer or an additive. The presence of the phosphoryl group could confer flame-retardant properties to polymers, or it could be used in the synthesis of novel functional materials.

    Furthermore, a thorough investigation and documentation of its chemical reactivity could establish this compound as a versatile building block in synthetic chemistry, expanding its utility beyond the currently documented applications. The initial step for any future research would be a comprehensive characterization of its physicochemical properties, which would lay the foundation for its exploration in these new contexts.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic pathways for 2-Dimethylphosphorylethanesulfonamide, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, using dimethylphosphoryl chloride and ethanesulfonamide under inert conditions. Key parameters include solvent polarity (e.g., acetonitrile vs. THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 for amine-to-phosphorylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity. Monitor intermediates with TLC (Rf ~0.3–0.5) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

    • Methodological Answer :

    • NMR : <sup>31</sup>P NMR identifies phosphoryl groups (δ ~20–30 ppm). <sup>1</sup>H NMR reveals sulfonamide protons (δ ~7–8 ppm) and methyl groups (δ ~1.2–1.5 ppm).
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 228.1).
    • IR : Peaks at ~1150 cm<sup>-1</sup> (P=O stretch) and ~1330 cm<sup>-1</sup> (S=O stretch) validate functional groups.

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

    • Methodological Answer :

    • Systematic Review : Compile data into a comparative table (Table 1) analyzing variables like assay conditions (pH, temperature), enzyme isoforms, and compound purity.

    • Hypothesis Testing : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) with controlled compound purity (>95%).

    • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

      Table 1 : Key Variables in Biological Activity Studies

      VariableImpact on ActivityExample Values
      PurityHigh (>95%) reduces artifacts90% vs. 99%
      Assay pHAffects enzyme conformation6.5 vs. 7.4
      SolventDMSO may inhibit enzymes1% DMSO vs. aqueous buffer

    Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets (e.g., kinases)?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on phosphoryl and sulfonamide groups as interaction hotspots.
    • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess conformational changes.
    • QSPR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with inhibitory activity using Gaussian09 .

    Q. How can researchers design stability studies to evaluate this compound’s degradation under varying environmental conditions?

    • Methodological Answer :

    • Accelerated Degradation : Expose the compound to stressors:
    • Thermal : 40°C, 75% RH for 4 weeks (ICH Q1A guidelines).
    • Photolytic : UV light (320–400 nm) for 48 hours.
    • Analytical Monitoring : HPLC (C18 column, 0.1% TFA/ACN gradient) tracks degradation products. Store samples in moisture-resistant containers at RT .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.